4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Brand Name: Vulcanchem
CAS No.: 671754-28-2
VCID: VC3908717
InChI: InChI=1S/C12H10N2OS/c1-9-14-11(8-16-9)7-15-12-4-2-10(6-13)3-5-12/h2-5,8H,7H2,1H3
SMILES: CC1=NC(=CS1)COC2=CC=C(C=C2)C#N
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29 g/mol

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

CAS No.: 671754-28-2

Cat. No.: VC3908717

Molecular Formula: C12H10N2OS

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile - 671754-28-2

Specification

CAS No. 671754-28-2
Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
IUPAC Name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Standard InChI InChI=1S/C12H10N2OS/c1-9-14-11(8-16-9)7-15-12-4-2-10(6-13)3-5-12/h2-5,8H,7H2,1H3
Standard InChI Key TZZWRROOAZYIBF-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)C#N
Canonical SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)C#N

Introduction

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is an aromatic ether compound featuring a thiazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety linked via a methoxy group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research, including chemistry, biology, and medicine.

Synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with 4-cyanophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Synthetic Route

ReagentsConditionsProduct
2-Methyl-1,3-thiazole-4-methanol, 4-CyanophenolPotassium carbonate, DMF4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

Chemical Reactions

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can undergo various chemical reactions:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: The nitrile group can be reduced to form primary amines using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring using halogenating agents like bromine or chlorinating agents under acidic conditions.

Reaction Types and Conditions

Reaction TypeReagentsConditionsMajor Products
OxidationH2O2, m-CPBAMild conditionsSulfoxides, Sulfones
ReductionPd/C, LiAlH4Hydrogen atmospherePrimary amines
SubstitutionBr2, Cl2Acidic conditionsHalogenated derivatives

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazole ring is critical for its biological activity, engaging in hydrogen bonding and π-π interactions essential for binding to biological targets.

Biological Activity Overview

Biological ActivityDescription
AntimicrobialEffective against various bacterial strains, comparable to standard antibiotics.
AntifungalExhibits significant antifungal properties.
AnticancerShows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial and Antifungal Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Similar derivativesStaphylococcus epidermidis< 10 µg/mL
Related compoundsE. coli< 15 µg/mL

Applications in Scientific Research

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is used as an intermediate in the synthesis of more complex molecules. It is also explored for its potential use in developing new therapeutic agents due to its biological activities.

Research Applications

  • Chemistry: Intermediate in synthesis.

  • Biology: Investigated for antimicrobial and antifungal properties.

  • Medicine: Explored for therapeutic applications.

  • Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, affecting their function.

Interaction with Biological Targets

  • Thiazole Ring: Engages in hydrogen bonding and π-π interactions.

  • Nitrile Group: Participates in hydrogen bonding with biological molecules.

Comparison with Similar Compounds

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is unique due to the presence of both a thiazole ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets.

Comparison Table

CompoundUnique FeaturesBiological Activity
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrileThiazole and benzonitrile moietiesAntimicrobial, antifungal, anticancer
Other Thiazole DerivativesVarious substituents on thiazole ringVariable antimicrobial and anticancer activities

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